2,3-Dihydro-1H-indole-6-carboxylic acid
Overview
Description
2,3-Dihydro-1H-indole-6-carboxylic acid is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a fused benzene and pyrrole ring system, which contributes to its unique chemical properties and biological activities.
Mechanism of Action
Action Environment:
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability and efficacy. For instance, variations in pH might affect its solubility or binding affinity.
References:
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with multiple receptors, contributing to their broad-spectrum biological activities
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2,3-Dihydro-1H-indole-6-carboxylic acid may have similar effects on cells and cellular processes.
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, suggesting that this compound may exert its effects through similar binding interactions .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-indole-6-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This process involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in methanol . The reaction proceeds through a series of steps, including the formation of a hydrazone intermediate, followed by cyclization and rearrangement to yield the indole product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications in pharmaceuticals and materials science.
Scientific Research Applications
2,3-Dihydro-1H-indole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active indoles.
Industry: The compound is utilized in the development of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-2-carboxylic acid: Another indole derivative with distinct biological activities.
5,6-Dihydroxy-1H-indole-2-carboxylic acid: Known for its role in melanin biosynthesis.
Uniqueness: 2,3-Dihydro-1H-indole-6-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical reactivity and biological properties. Its ability to undergo diverse chemical transformations and its potential in various research fields make it a valuable compound for scientific exploration.
Properties
IUPAC Name |
2,3-dihydro-1H-indole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVKTLFPLKXCBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60607014 | |
Record name | 2,3-Dihydro-1H-indole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
732922-86-0 | |
Record name | 2,3-Dihydro-1H-indole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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